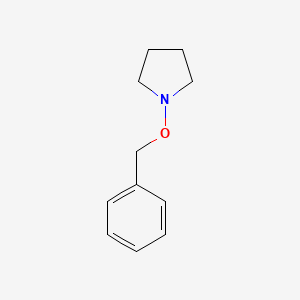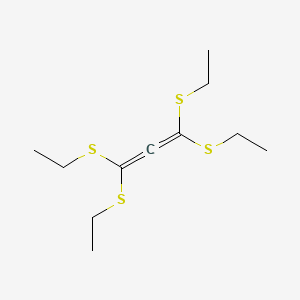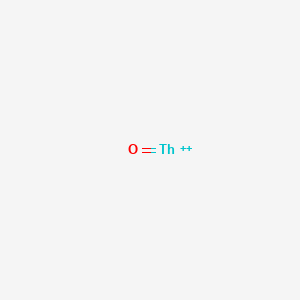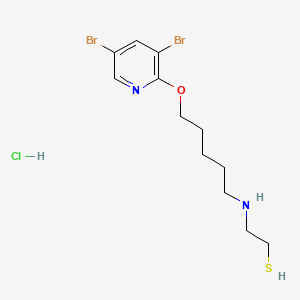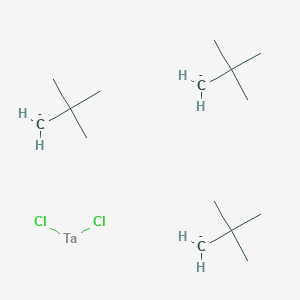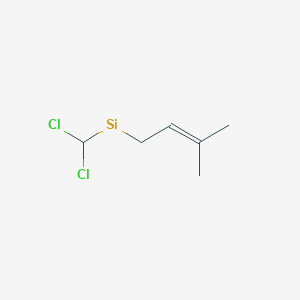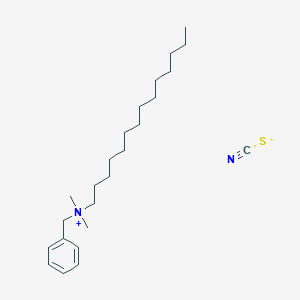
1,3,2-Dioxaborinane, 2-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborinane, 2-ethenyl- is a chemical compound with the molecular formula C5H9BO2 . It is a member of the dioxaborinane family, which are cyclic boron esters. This compound is characterized by the presence of a boron atom within a six-membered ring structure that includes two oxygen atoms and an ethenyl group.
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaborinane, 2-ethenyl- typically involves the reaction of boronic acids with diols. One common method is the reaction of catecholborane with alkenes under metal-catalyzed conditions . The reaction conditions often include the use of a rhodium catalyst, such as Wilkinson’s catalyst (Rh(PPh3)3Cl), which facilitates the hydroboration of the alkene to form the desired dioxaborinane . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient conversion of starting materials to the target compound.
Analyse Des Réactions Chimiques
1,3,2-Dioxaborinane, 2-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted dioxaborinanes.
Common reagents used in these reactions include catecholborane, rhodium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Dioxaborinane, 2-ethenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s boron atom can interact with biological molecules, making it useful in the design of boron-based drugs and probes.
Medicine: Boron-containing compounds are explored for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborinane, 2-ethenyl- involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as hydroboration and oxidation . The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in chemical transformations.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaborinane, 2-ethenyl- can be compared with other dioxaborinanes and boron-containing compounds:
1,3,2-Dioxaborinane: Similar in structure but without the ethenyl group, leading to different reactivity and applications.
Catecholborane: A simpler boron-containing compound used in hydroboration reactions.
Boronic Acids: These compounds have a boron atom bonded to two hydroxyl groups and are widely used in organic synthesis.
Propriétés
Numéro CAS |
45535-13-5 |
|---|---|
Formule moléculaire |
C5H9BO2 |
Poids moléculaire |
111.94 g/mol |
Nom IUPAC |
2-ethenyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C5H9BO2/c1-2-6-7-4-3-5-8-6/h2H,1,3-5H2 |
Clé InChI |
RBZKXTVPLVVPOK-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


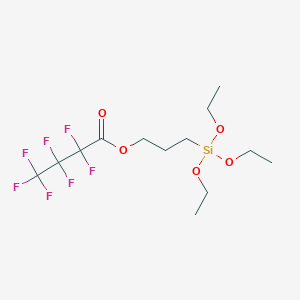
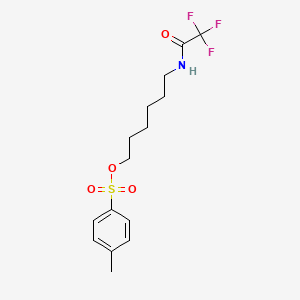
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)

